![molecular formula C20H14O2 B14639962 [1,1'-Binaphthalene]-2,3-diol CAS No. 51746-06-6](/img/structure/B14639962.png)
[1,1'-Binaphthalene]-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Binaphthalene]-2,3-diol: is a chiral organic compound that has garnered significant attention in the field of asymmetric synthesis and catalysis. This compound is characterized by its two naphthalene rings connected at the 1-position, with hydroxyl groups at the 2 and 3 positions. The unique structure of [1,1’-Binaphthalene]-2,3-diol allows it to serve as a versatile ligand in various chemical reactions, making it a valuable tool in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Binaphthalene]-2,3-diol typically involves the oxidative coupling of 2-naphthol. One common method employs FeCl3 as the oxidizing agent in a solvent such as chloroform or dichloromethane . The reaction is carried out under an inert atmosphere, often nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of [1,1’-Binaphthalene]-2,3-diol can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction while minimizing waste. The use of green chemistry principles, such as employing Cu-Montmorillonite as a catalyst, has also been explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: [1,1’-Binaphthalene]-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic substitution often employs like as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction can produce dihydro derivatives .
科学的研究の応用
Chemistry: In chemistry, [1,1’-Binaphthalene]-2,3-diol is widely used as a chiral ligand in asymmetric synthesis. It plays a crucial role in the formation of chiral catalysts for reactions such as the Suzuki-Miyaura coupling and asymmetric hydrogenation .
Biology and Medicine: In biological research, derivatives of [1,1’-Binaphthalene]-2,3-diol have been investigated for their potential as enzyme inhibitors and in the development of new pharmaceuticals. Its chiral properties make it a valuable tool in the study of enzyme mechanisms and drug design .
Industry: Industrially, [1,1’-Binaphthalene]-2,3-diol is used in the production of fine chemicals and pharmaceuticals. Its ability to form stable complexes with metals makes it an essential component in various catalytic processes .
作用機序
The mechanism by which [1,1’-Binaphthalene]-2,3-diol exerts its effects is primarily through its role as a chiral ligand. It forms complexes with metal ions, creating a chiral environment that facilitates asymmetric catalysis. The molecular targets include various metal centers, and the pathways involved often pertain to the activation of substrates in catalytic cycles .
類似化合物との比較
- [1,1’-Binaphthalene]-2,2’-diol (BINOL)
- [1,1’-Binaphthalene]-8,8’-diyl bis(diphenylphosphane) (BINAP)
Comparison: While [1,1’-Binaphthalene]-2,3-diol shares structural similarities with BINOL and BINAP, it is unique in its substitution pattern, which imparts different electronic and steric properties. This uniqueness allows it to be used in specific reactions where other binaphthalene derivatives may not be as effective .
特性
CAS番号 |
51746-06-6 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
1-naphthalen-1-ylnaphthalene-2,3-diol |
InChI |
InChI=1S/C20H14O2/c21-18-12-14-7-2-4-10-16(14)19(20(18)22)17-11-5-8-13-6-1-3-9-15(13)17/h1-12,21-22H |
InChIキー |
KZZNMIMGMUSNMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C(=CC4=CC=CC=C43)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)
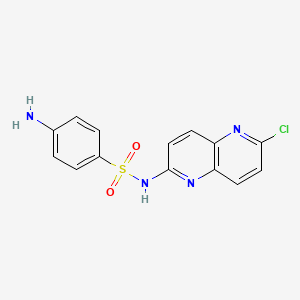
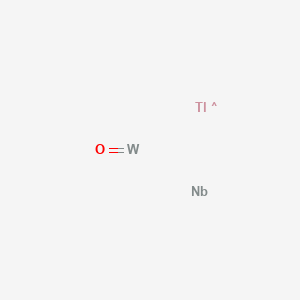
![N-[2-(Methylamino)-5-nitrophenyl]acetamide](/img/structure/B14639888.png)

![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
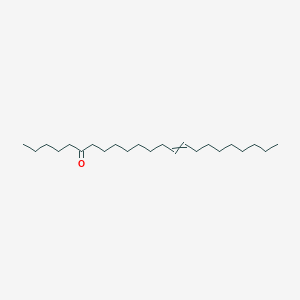
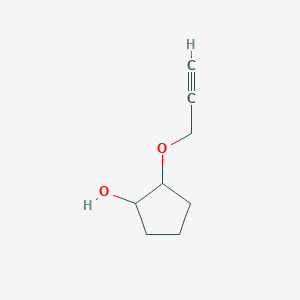
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
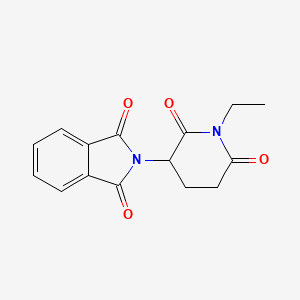
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
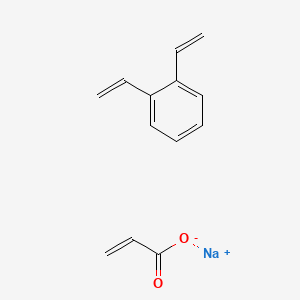
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
